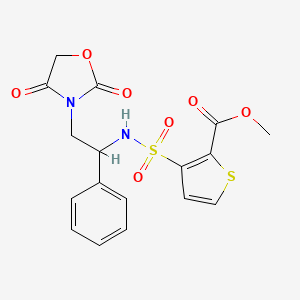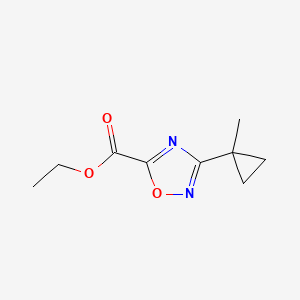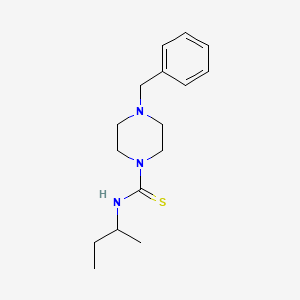![molecular formula C23H22N2O2 B2575673 N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide CAS No. 941889-32-3](/img/structure/B2575673.png)
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide” is a complex organic molecule. It contains a pyrrolidinone ring, which is a common feature in many biologically active compounds . Pyrrolidinones are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidinone ring, possibly through cyclization reactions . The exact synthetic route would depend on the specific functional groups present in the molecule.Scientific Research Applications
Medicinal Chemistry Applications
Heterocyclic Naphthalimides in Medicinal Chemistry Heterocyclic naphthalimides, including compounds related to N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide, have shown extensive potential in medicinal applications. These compounds are critical in developing anticancer agents, with some derivatives entering clinical trials. Their ability to interact with various biological cations, anions, small molecules, and macromolecules like DNAs and enzymes showcases their versatility in therapeutic applications. The diverse roles of naphthalimide-based derivatives as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant agents highlight their importance in medicinal chemistry. Further, these compounds serve as artificial ion receptors, fluorescent probes, and cell imaging agents, indicating their broad application spectrum in diagnosing and understanding biological processes (Huo-Hui Gong et al., 2016).
Environmental Applications
Biodegradation of Polyaromatic Hydrocarbons Research into the biodegradation of polyaromatic hydrocarbons (PAHs) has identified microbial degradation as a primary mechanism for ecological recovery in PAH-contaminated sites. Given the structural similarities and chemical behaviors, insights into naphthalene and related compounds' microbial degradation pathways are crucial for developing strategies to remediate environments contaminated with such complex organic compounds. This work underlines the significant role of specific microbial communities in transforming hazardous pollutants into less harmful substances, providing a sustainable approach to environmental cleanup (R. Peng et al., 2008).
Materials Science Applications
Polymeric and Nanoparticle Applications Xylan derivatives, closely related to the structural framework of this compound, have been explored for their potential in creating new biopolymer ethers and esters. These materials exhibit specific properties influenced by their functional groups, substitution degrees, and patterns, paving the way for innovative applications in materials science. Notably, xylan esters can form spherical nanoparticles suitable for drug delivery systems, demonstrating the interdisciplinary applications of such chemical modifications in both medicinal and materials science fields (K. Petzold-Welcke et al., 2014).
properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-14-19(11-12-21(16)25-13-5-10-23(25)27)24-22(26)15-18-8-4-7-17-6-2-3-9-20(17)18/h2-4,6-9,11-12,14H,5,10,13,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTOWTOWLBMEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[[2-(2-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2575597.png)
![7-methyl-3-(2-methylindoline-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2575598.png)


![3-(2-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2575602.png)

![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide](/img/structure/B2575604.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(4-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2575606.png)
![1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2575607.png)

![6-methyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2575611.png)
